Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfonamide-functionalized benzothiophene derivative. Its molecular structure comprises a benzothiophene core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a sulfamoyl moiety linked to a 4-chlorophenyl ring.
Synthetic routes for analogous compounds involve copper-catalyzed cross-coupling reactions, as demonstrated in the preparation of methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a) under reflux in dioxane, followed by purification via column chromatography .
Properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)24-15)25(21,22)19-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYLCMNOLZHUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Esterification: The carboxylate ester group is introduced through esterification reactions, typically using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiophene core may also play a role in binding to specific biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Electronic Effects of Substituents
- Methoxy Groups (Dimethoxy Analogs) : Methoxy substituents (e.g., 3,4-dimethoxy or 3,5-dimethoxy) are electron-donating, increasing solubility in polar solvents and altering crystal packing via O–H···O/S interactions .
- Fluorine and Methyl (CAS 932520-41-7) : The 3-fluoro-4-methyl combination introduces steric and electronic effects; fluorine’s high electronegativity may improve metabolic stability, while the methyl group enhances lipophilicity .
Crystallographic Considerations
Hydrogen-bonding patterns in such compounds are critical for understanding their supramolecular behavior, with graph-set analysis (e.g., R₂²(8) motifs) being a common approach .
Biological Activity
Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural characteristics of this compound suggest various mechanisms through which it may exert biological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. Its IUPAC name is this compound, and it can be represented by the following structural formula:
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with cell proliferation, contributing to its anticancer effects.
- Receptor Interaction : It may interact with various receptors, potentially modulating signaling pathways involved in disease processes.
- Antimicrobial Activity : Preliminary studies suggest that it could possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable case study involved the evaluation of related compounds against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 |
| Compound B | HeLa (Cervical) | 4.8 |
| This compound | A549 (Lung) | 6.0 |
Antimicrobial Properties
The antimicrobial potential of this compound has been explored through various assays. In vitro studies revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Screening
In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of benzothiophene derivatives, including this compound. These compounds were screened for their ability to inhibit the growth of human cancer cell lines. The study concluded that modifications to the sulfamoyl group significantly influenced anticancer activity.
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial efficacy of various benzothiophene derivatives against resistant strains of bacteria. This compound exhibited promising results, particularly against gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves (i) constructing the benzothiophene core via cyclization of thiophenol derivatives with α,β-unsaturated esters, (ii) introducing the sulfamoyl group via chlorosulfonation followed by amination with 4-chloroaniline, and (iii) esterification. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., pyridine for sulfamoylation). For example, analogous benzothiophene esters require reflux in ethanol for esterification with yields >75% .
- Data Contradiction : Conflicting reports exist on sulfamoylation efficiency—some studies suggest using excess chlorosulfonic acid improves conversion, while others note side reactions (e.g., over-sulfonation) requiring stoichiometric control .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers or impurities in this compound?
- Methodology :
- ¹H/¹³C NMR : The sulfamoyl group’s NH proton appears as a broad singlet (~δ 10–12 ppm), while the benzothiophene aromatic protons split into distinct multiplet patterns. Ethyl ester protons resonate as a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.2–1.4 ppm) .
- IR : Sulfamoyl groups show characteristic S=O stretches at 1150–1250 cm⁻¹ and N-H bends at ~1550 cm⁻¹.
- MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns distinguish substituent positions (e.g., loss of ethyl group at m/z ~46) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
